5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carbonitrile
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Overview
Description
5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carbonitrile: is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of arylhydrazine hydrochloride with 2-(ethoxymethyl)malononitrile in the presence of ethanol and sodium hydroxide . This reaction proceeds via a classical cyclocondensation mechanism, forming the triazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for constructing diverse chemical entities.
Biology: This compound has potential applications in biological research due to its ability to interact with various biological targets. It can be used in the design of enzyme inhibitors or as a ligand in biochemical assays.
Medicine: In medicinal chemistry, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be explored for similar therapeutic applications.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The triazole ring can interact with various biological pathways, influencing processes such as cell signaling and metabolism .
Comparison with Similar Compounds
5-amino-1-arylpyrazole-4-carbonitriles: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
5-amino-1-methylquinolinium:
Uniqueness: 5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carbonitrile is unique due to its specific ethoxymethyl and carbonitrile substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
5-amino-1-(ethoxymethyl)triazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O/c1-2-12-4-11-6(8)5(3-7)9-10-11/h2,4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAYJTVJZCXEEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C(=C(N=N1)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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